molecular formula C4H7NO B1296849 3-Pyrrolidinone CAS No. 96-42-4

3-Pyrrolidinone

Cat. No. B1296849
CAS RN: 96-42-4
M. Wt: 85.1 g/mol
InChI Key: QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinone is a five-membered nitrogen-containing heterocyclic compound . It is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . It is also a starting material in the synthesis of spirocyclic tetrahydrofuran .


Synthesis Analysis

Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . Other methods include the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Chemical Reactions Analysis

High-level ab initio quantum chemical calculations have been performed for 2- and 3-pyrrolidinones . The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .


Physical And Chemical Properties Analysis

3-Pyrrolidinone has a molecular formula of C4H7NO and a molecular weight of 85.10 . It is a versatile scaffold due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Reactions

3-Pyrrolidinone is used extensively in the synthesis of various heterocyclic compounds. It's particularly valuable due to its high reactivity, which is beneficial for synthesizing indoles, 5-deazapteroic acid analogues, and as a raw material in drug synthesis (Amer et al., 2008).

Bioactive Compound Synthesis

In the realm of organic synthesis, 3-pyrrolidinone derivatives are important starting materials, especially in conjugate addition reactions. They have been used in the synthesis of potentially bioactive 2-pyrrolidinones and pyrrolidines, such as the nootropic (+/-)-nebracetam (Alves, 2007).

Pharmaceutical and Industrial Applications

Pyrrolidinones synthesized from reductive amination of levulinic acid have applications as surfactants, pharmaceutical intermediates, dispersants, and solvents. This synthesis process has been catalyzed using iridium complexes, demonstrating the versatility of 3-pyrrolidinone in various industrial applications (Xu et al., 2017).

Anticancer Research

3-Pyrrolidinone derivatives have shown potential in cancer treatment. For instance, 2‐pyrrolidinone from Brassica oleracea var. capitata exhibited cytotoxicity in HeLa and PC‐3 human cancer cell lines, alongside antioxidant activity. This highlights the potential of 3-pyrrolidinone derivatives in developing new anticancer agents (Thangam et al., 2013).

Environmental Remediation

Pyrrolidinone-based hypercrosslinked polymers (HCPs) have been developed for the capture of radioactive iodine, showcasing their potential in environmental remediation, particularly in nuclear waste management. This application utilizes the affinity of pyrrolidinone toward iodine, combined with the high surface area and electron-rich aromatic networks of HCPs (Li et al., 2019).

Natural Products and Cytotoxicity

Some natural products derived from fungi, such as rigidiusculamides, contain pyrrolidinone structures. These compounds have shown modest cytotoxicity against human tumor cell lines, suggesting their potential application in pharmaceutical research (Li et al., 2009).

Mechanism of Action

Target of Action

3-Pyrrolidinone, also known as Pyrrolidin-3-one, is a versatile compound that interacts with various targets in the body. It is a key component in several pyrrolidine alkaloids, which have been shown to possess a wide range of biological activities . These alkaloids interact with multiple targets, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

The exact mode of action of 3-Pyrrolidinone depends on the specific biological activity being considered. For instance, in its role as an anti-inflammatory agent, it may interact with targets involved in the inflammatory response, leading to a reduction in inflammation . As an anticancer agent, it may interact with targets involved in cell proliferation and apoptosis, leading to a reduction in cancer cell growth .

Biochemical Pathways

3-Pyrrolidinone can affect various biochemical pathways, depending on the specific biological activity. For example, as an antioxidant, it may interact with pathways involved in the neutralization of free radicals . As an anti-hyperglycemic agent, it may interact with pathways involved in glucose metabolism, leading to a reduction in blood glucose levels .

Pharmacokinetics

The compound’s sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—enhance its pharmacophore space, which could potentially impact its bioavailability .

Result of Action

The result of 3-Pyrrolidinone’s action can vary depending on the specific biological activity. For instance, as an anti-inflammatory agent, it may lead to a reduction in inflammation . As an anticancer agent, it may lead to a reduction in cancer cell growth . In some cases, 3-Pyrrolidinone derivatives have been shown to be effective against seizures .

Safety and Hazards

3-Pyrrolidinone can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, they can be some of the best sources of pharmacologically active lead compounds . This makes the pyrrolidine ring a promising area for future research and drug development .

properties

IUPAC Name

pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-4-1-2-5-3-4/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKLPGKXAVVPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283427
Record name Pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinone

CAS RN

96-42-4
Record name 3-Pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PYRROLIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT2P75G2H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyrrolidinone
Reactant of Route 2
3-Pyrrolidinone
Reactant of Route 3
3-Pyrrolidinone
Reactant of Route 4
3-Pyrrolidinone
Reactant of Route 5
3-Pyrrolidinone
Reactant of Route 6
3-Pyrrolidinone

Q & A

Q1: What is the molecular formula and weight of 3-pyrrolidinone?

A1: The molecular formula of 3-pyrrolidinone is C4H7NO, and its molecular weight is 85.106 g/mol.

Q2: What are some methods for synthesizing 3-pyrrolidinone?

A2: Several methods exist for synthesizing 3-pyrrolidinone and its derivatives, including:

  • Gold-catalyzed synthesis: This method utilizes N-sulfonyl hydroxylamines and terminal alkynes in the presence of a gold catalyst to produce 3-pyrrolidinones via an intramolecular oxygen-transfer redox reaction. []
  • Reaction of azomethine oxides with allenes: This reaction pathway potentially involves an initial 1,3-dipolar cycloaddition followed by intramolecular rearrangement, yielding 3-pyrrolidinones. []
  • Cyclization of α,β-unsaturated diazoketones with amines: This approach provides a one-step synthesis of substituted 3-pyrrolidinones. []
  • Domino aza-Michael/SN2 cyclization: This method utilizes barbiturate-derived alkenes and N-alkoxy α-haloamides to efficiently produce spirobarbiturate-3-pyrrolidinones. []

Q3: What spectroscopic data is available for characterizing 3-pyrrolidinone?

A3: Various spectroscopic techniques can characterize 3-pyrrolidinone, including:

  • NMR Spectroscopy: Provides information about the compound's structure and conformation. For example, in 1-tert-butyl-2-(tert-butylaminomethylidene)-3-pyrrolidinone, NMR data revealed that the eneamine moiety on the pyrrolidinone ring is coplanar to the carbonyl function, with an E configuration stabilized by an intramolecular N-H...O bond. [, ]
  • UV-Vis Spectroscopy: Useful for studying the electronic structure and transitions within the molecule. Comparison of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione with indigo using UV-Vis spectroscopy revealed the former as the basic chromophore of indigo, highlighting the exceptional long-wave light absorption characteristic of compounds containing a 10 π electron chromophore. []

Q4: What are some applications of 3-pyrrolidinone and its derivatives?

A4: 3-Pyrrolidinones find use in various fields, including:

  • Pharmaceuticals: They serve as chiral building blocks for synthesizing pharmaceuticals. [] For instance, (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, is used in the production of pharmaceuticals. []
  • Drug discovery: 3-Pyrrolidinones are explored as potential HIV protease inhibitors. Research investigates the use of proline bioisosteres like phenylalanine-2-thiophenoxy-3-pyrrolidinone for their anti-HIV activity. [] Studies have identified short and potent 3-pyrrolidinone-based inhibitors of HIV-1 replication. [, ]
  • Synthesis of heterocyclic compounds: They are valuable intermediates in synthesizing a wide range of heterocyclic compounds, including indoles and 5-deazapteroic acid analogs. [] One example is the synthesis of spiro-pyrano[3,2-b]pyrrolo-2-oxoindolines and dicyano-pyrano[3,2-b]pyrroles via Michael addition of 3-pyrrolidinones to isatin-3-ylidenes and arylidenemalononitrile, respectively. []

Q5: How does N-benzyl-3-pyrrolidinone contribute to chiral alcohol production?

A5: N-benzyl-3-pyrrolidinone serves as a substrate for N-benzyl-3-pyrrolidinol dehydrogenase (N-benzyl-3-pyrrolidinol/N-benzyl-3-pyrrolidinone oxidoreductase), an enzyme found in microorganisms like Geotrichum capitatum. This enzyme catalyzes the asymmetric reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a valuable chiral alcohol used in pharmaceutical synthesis. The reaction utilizes NADPH as a coenzyme, and efficient production of (S)-N-benzyl-3-pyrrolidinol has been achieved using recombinant Escherichia coli strains expressing the N-benzyl-3-pyrrolidinol dehydrogenase gene alongside NADH-reproducing systems. [, ]

Q6: Are there any known thermostable enzymes that utilize 3-pyrrolidinone derivatives as substrates?

A6: Yes, a thermostable ω-transaminase (ω-TA) from Chloroflexi bacterium has been identified and characterized. This enzyme demonstrates significant reactivity with aromatic amino donors and receptors and exhibits good affinity towards cyclic substrates, including N-Boc-3-pyrrolidinone. Notably, the enzyme's activity towards N-Boc-3-pyrrolidinone can be enhanced through site-specific mutagenesis, as observed with the Q192G mutant, which showed improved conversion rates compared to the wild-type enzyme. [, ]

Q7: What is the role of computational chemistry in understanding 3-pyrrolidinone chemistry?

A7: Computational methods, including density functional theory (DFT) calculations, have been employed to investigate keto-enol tautomerism in N-vinyl-2- and 3-pyrrolidinones. [] Additionally, computational studies have provided insights into the mechanisms of gold(I)-catalyzed intramolecular additions of hydroxylamine groups onto alkynes, leading to the formation of 3-pyrrolidinones. These studies help to elucidate reaction pathways, chemoselectivity, and regioselectivity in these reactions. []

Q8: How do structural modifications of 3-pyrrolidinone impact its biological activity?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 3-pyrrolidinone scaffold affect its biological activity. For instance, in the development of HIV protease inhibitors, modifying the substituents on the 3-pyrrolidinone ring can significantly impact the compound's potency and selectivity. [] Similarly, introducing specific substituents on the piperidine ring of cyclic tertiary amines, such as 1-benzylpiperidine, can influence their metabolism by cytochrome P450 enzymes, ultimately affecting their ability to inactivate these enzymes. []

Q9: What are the stability considerations for 3-pyrrolidinone and its derivatives?

A9: The stability of 3-pyrrolidinone derivatives can vary depending on the specific substituents and conditions. Research has focused on identifying aminotransferases with high resistance to water-soluble organic solvents, which could improve the stability and efficiency of biocatalytic processes using 3-pyrrolidinone derivatives as substrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.